molecular formula C14H12 B042955 1,1-Diphenylethylene CAS No. 530-48-3

1,1-Diphenylethylene

Cat. No. B042955
CAS RN: 530-48-3
M. Wt: 180.24 g/mol
InChI Key: ZMYIIHDQURVDRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-Diphenylethylene typically involves a Grignard reaction followed by acid-catalyzed dehydration, demonstrating the compound's production through advanced organic chemistry techniques. The process highlights the use of chromatography for purification due to DPE's high boiling point and its separation from polar starting materials (Alty et al., 2016). Additionally, living anionic addition reactions have been established for 1,1-Diphenylethylene derivatives, enabling the synthesis of ABC-type chain-end sequence-controlled polymers (Takahata et al., 2021).

Molecular Structure Analysis

The molecular structure of 1,1-Diphenylethylene and its derivatives plays a crucial role in their reactivity and polymerization behavior. Studies have shown how modifications in the molecular structure, such as the introduction of electron-withdrawing groups, significantly affect the electrophilicity and reactivity ratios, allowing for precise control over polymerization processes and the synthesis of complex polymer architectures (Hirao et al., 2000; Hirao et al., 2005).

Chemical Reactions and Properties

1,1-Diphenylethylene participates in various chemical reactions, including photocycloaddition and radical polymerization, underlining its versatility in forming diverse chemical structures and polymeric materials. For example, its role in the radical polymerization of methyl methacrylate reveals its capability to decrease both the rate of polymerization and molecular weight, thereby influencing polymer properties (Viala et al., 2002).

Physical Properties Analysis

The physical properties of 1,1-Diphenylethylene, such as boiling point and solubility, are critical in its application in synthesis and polymerization. These properties are influenced by its molecular structure, affecting its separation and purification processes, as well as its reactivity in various chemical reactions.

Chemical Properties Analysis

The chemical properties of 1,1-Diphenylethylene, including its reactivity in anionic and radical polymerizations, enable the synthesis of polymers with controlled structures and functionalities. The compound's ability to undergo living anionic polymerization and its role in controlling monomer sequence in copolymerization emphasize its significance in the design and development of advanced polymeric materials (Quirk et al., 2000; Hirao et al., 2005).

Scientific Research Applications

  • Anionic Polymerization and Biomedical Applications : A study by Sang et al. (2016) demonstrates that living anionic polymerization of styrene and 1,1-diphenylethylene derivatives can effectively determine the sequence structure of copolymers, potentially applicable in biomedical fields (Sang et al., 2016).

  • Impact on Radical Polymerization : Viala et al. (2002) found that 1,1-diphenylethylene significantly decreases the polymerization rate and molecular weight in radical polymerizations, highlighting its unique role in these processes (Viala et al., 2002).

  • Applications in Anionic Polymerization : Quirk et al. (2000) report that 1,1-diphenylethylenes can be used in various applications of anionic polymerization, including as initiators, end-capping agents, and functionalized macromonomers (Quirk et al., 2000).

  • Functional Polyisobutylenes Synthesis : Hadjikyriacou et al. (1995) discovered that adding 1,1-diphenylethylene to living polyisobutylene leads to functional polyisobutylenes with -OCH3 functionality, indicating complete ionization of diphenyl alkyl chain-ends (Hadjikyriacou et al., 1995).

  • Synthesis of Alternating and Statistical Copolymers : Hutchings et al. (2015) showed that living anionic copolymerization of DPE with styrene or butadiene can produce copolymers with controlled comonomer sequences, offering potential for diverse applications (Hutchings et al., 2015).

  • Reaction with Sulfuric Acid : Takarabe and Kunitake (1980) found that 1,1-diphenylethylene reacts with sulfuric acid to form two species, which later give cyclic sulfones (Takarabe & Kunitake, 1980).

  • Synthesis of DPE and Educational Applications : Alty et al. (2016) demonstrated that the synthesis of 1,1-diphenylethylene can be easily separated from its starting material and intermediate alcohol, providing a practical example for teaching organic chemistry students (Alty et al., 2016).

  • Synthesis of Periodic Polymers : Zhang et al. (2019) used DPE derivatives to synthesize periodic polymers with unique thermal properties, influenced by feed ratios and reactivity (Zhang et al., 2019).

  • Photolysis to Produce Allylic and Cycloaddition Products : Serve et al. (1969) found that the photolysis of 1,1-diphenylethylene to 2,3-dihydropyran produces allylic addition and cycloaddition products, with the cycloaddition reaction being stereoselective (Serve et al., 1969).

  • Degradation in Sewage Cultures : Focht and Joseph (1974) investigated the degradation of 1,1-diphenylethylene in sewage cultures, involving hydration and oxidation processes (Focht & Joseph, 1974).

Safety And Hazards

1,1-Diphenylethylene may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . Contaminated work clothing should not be allowed out of the workplace .

Relevant Papers The synthesis of 1,1-diphenylethylene (DPE) via a Grignard reaction, followed by an acid-catalyzed dehydration reaction, yields a mixture of compounds . Another paper discusses the temperature dependence of the reactions of phenyl radicals with 1,1-diphenylethylene .

properties

IUPAC Name

1-phenylethenylbenzene
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InChI

InChI=1S/C14H12/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZMYIIHDQURVDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12
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DSSTOX Substance ID

DTXSID5060190
Record name Benzene, 1,1'-ethenylidenebis-
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Molecular Weight

180.24 g/mol
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Physical Description

Liquid; mp = 8.2 deg C; [Merck Index] Yellow liquid; [MSDSonline]
Record name 1,1-Diphenylethylene
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Product Name

1,1-Diphenylethylene

CAS RN

530-48-3
Record name 1,1-Diphenylethylene
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Synthesis routes and methods I

Procedure details

Quantity
0.012 mmol
Type
catalyst
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reagent
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.05 mmol
Type
limiting reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
0.006 mmol
Type
catalyst
Reaction Step One
Quantity
0.005 mmol
Type
Reaction Step Two
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reagent
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.05 mmol
Type
limiting reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Quantity
0.012 mmol
Type
catalyst
Reaction Step One
Quantity
0.005 mmol
Type
Reaction Step Two
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reagent
Reaction Step Four
Quantity
2 mg
Type
catalyst
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.05 mmol
Type
limiting reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Quantity
0.006 mmol
Type
catalyst
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step Three
Quantity
0.1 mmol
Type
reagent
Reaction Step Four
Quantity
2 mg
Type
catalyst
Reaction Step Four
Quantity
0.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.05 mmol
Type
limiting reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,230
Citations
RA Neunteufel, DR Arnold - Journal of the American Chemical …, 1973 - ACS Publications
(1) Contribution No. 59 from the Photochemistry Unit, Department of Chemistry, The University of Western Ontario. to olefins, our attention was attracted by the recent finding that …
Number of citations: 266 pubs.acs.org
RP Quirk, T Yoo, Y Lee, J Kim, B Lee - Biopolymers· PVA Hydrogels …, 2000 - Springer
The use of 1,1-diphenylethylenes in anionic polymerization is reviewed. The structure and reactivity of 1,1-diphenylethylenes and the corresponding simple and polymeric 1,1-…
Number of citations: 201 link.springer.com
T Majima, C Pac, A Nakasone… - Journal of the American …, 1981 - ACS Publications
Electron-transfer reactions of furan, 2-methylfuran, 2, 5-dimethylfuran, 1, 1-diphenylethylene, and indene with p-dicyanobenzene are photosensitized by several selected aromatic …
Number of citations: 211 pubs.acs.org
T Matsumoto, T Ishida, N Koga… - Journal of the American …, 1992 - ACS Publications
Conclusions Self-assembled films of the rigid-rod dithiols [n] 4 on gold are disordered, presumably because some of the rods lie and some stand on the surface. They have poor …
Number of citations: 101 pubs.acs.org
T Nakano, K Takewaki, T Yade… - Journal of the American …, 2001 - ACS Publications
1, 1-Diphenylethylene (DPE) is known as a representative vinyl compound that does not produce a homopolymer through any kind of catalysis, and its low reactivity has been ascribed …
Number of citations: 172 pubs.acs.org
A Hirao, M Hayashi, S Loykulnant, K Sugiyama… - Progress in Polymer …, 2005 - Elsevier
This review presents the precise syntheses of a variety of new chain-end- and in-chain-multi-functionalized polymers, regular and asymmetric star-branched polymers, star-linear block …
Number of citations: 338 www.sciencedirect.com
S Viala, K Tauer, M Antonietti, RP Krüger, W Bremser - Polymer, 2002 - Elsevier
The role of 1,1-diphenylethylene (DPE) in radical emulsion polymerization of methyl methacrylate is investigated. The presence of DPE causes a strong decrease in both the rate of …
Number of citations: 47 www.sciencedirect.com
LH Tung, GYS Lo, DE Beyer - Macromolecules, 1978 - ACS Publications
Triblock copolymers containing a polydiene as the center block are important thermoplastic elastomers. Commercially they are made byanionic polymerization using butyllithium …
Number of citations: 81 pubs.acs.org
H Ma, L Han, Y Li - Macromolecular Chemistry and Physics, 2017 - Wiley Online Library
The living anionic copolymerization of styrene (St) and 1,1‐diphenylethylene (DPE) derivatives were carried out to investigate how the DPE units are distributed along the polymer chain…
Number of citations: 33 onlinelibrary.wiley.com
LT Alty, MB France, IG Alty, CA Saber… - Journal of Chemical …, 2016 - ACS Publications
The synthesis of 1,1-diphenylethylene (DPE) via a Grignard reaction, followed by an acid-catalyzed dehydration reaction, yields a mixture of compounds. DPE is a high boiling liquid …
Number of citations: 7 pubs.acs.org

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